molecular formula C19H18OS B13082355 (3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol

(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13082355
M. Wt: 294.4 g/mol
InChI Key: CDARINMICOIKAV-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C19H18OS. It is a thiophene derivative, characterized by the presence of a thiophene ring substituted with phenyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3,5-dimethyl-4-phenylthiophene with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C19H18OS

Molecular Weight

294.4 g/mol

IUPAC Name

(3,5-dimethyl-4-phenylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C19H18OS/c1-13-17(15-9-5-3-6-10-15)14(2)21-19(13)18(20)16-11-7-4-8-12-16/h3-12,18,20H,1-2H3

InChI Key

CDARINMICOIKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C)C(C3=CC=CC=C3)O

Origin of Product

United States

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